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Compound of Interest

Compound Name: Eliapixant

Cat. No.: B607290 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the benefit-risk profile of Eliapixant (BAY

1817080), a selective P2X3 receptor antagonist. The information is compiled from clinical trial

data and published research to address potential questions and troubleshooting scenarios

during experimental evaluation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Eliapixant?

Eliapixant is a selective antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-

gated ion channels found on sensory nerve fibers that are implicated in the pathophysiology of

various conditions associated with hypersensitive nerves, such as chronic cough.[4][5] By

blocking these receptors, Eliapixant is intended to reduce the excessive nerve signaling that

contributes to the symptoms of these disorders. Its high selectivity for P2X3 over P2X2/3

receptors was designed to minimize taste-related side effects, which are common with less

selective P2X3 antagonists like gefapixant.

Q2: What is the clinical efficacy of Eliapixant in refractory chronic cough?

In the Phase 2b PAGANINI study, Eliapixant demonstrated a statistically significant dose-

response signal in reducing the 24-hour cough count compared to placebo in patients with

refractory chronic cough. A 75mg twice-daily dose significantly reduced the 24-hour cough
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count by 27% versus placebo. The Phase 2a study also showed that Eliapixant significantly

reduced both cough frequency and severity at doses of 50 mg and higher.

Q3: What are the known safety and tolerability issues with Eliapixant?

The most common adverse event associated with Eliapixant is dysgeusia (taste disturbance),

which occurred in a dose-related manner. In the PAGANINI study, taste-related adverse events

were reported in up to 24% of patients at the highest dose. However, these events were

generally reported as mild to moderate. A significant safety concern that emerged was a case

of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose.

This event led to intensified liver monitoring in subsequent clinical trials.

Q4: Why was the clinical development of Eliapixant discontinued?

Bayer discontinued the entire clinical development program for Eliapixant across all

indications. This decision was based on a comprehensive assessment of the overall benefit-

risk profile, which was impacted by the observed case of drug-induced liver injury.

Q5: How does the benefit-risk profile of Eliapixant compare to other P2X3 receptor

antagonists?

Eliapixant was developed to have a more favorable taste tolerability profile compared to the

less selective P2X3 antagonist, gefapixant. While clinical data suggested a lower incidence of

taste-related side effects with Eliapixant, the emergence of a potential for drug-induced liver

injury altered its overall risk profile. A network meta-analysis of P2X3 receptor antagonists

suggested that at safe doses, gefapixant had a favorable benefit-risk profile despite a higher

prevalence of taste disturbance.

Troubleshooting Experimental Issues
Issue 1: Unexpected variability in efficacy readouts (e.g., cough frequency).

Potential Cause: Placebo response can be significant in cough studies. In the PUCCINI

study for diabetic neuropathic pain, the placebo response was notably high.

Troubleshooting:
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Ensure robust baseline measurements are established before the intervention period.

Implement stringent patient selection criteria to minimize the inclusion of subjects prone to

high placebo response.

Utilize objective and validated measurement tools, such as 24-hour sound recordings for

cough count, as was done in the PAGANINI study.

Issue 2: Higher than anticipated incidence of taste-related adverse events.

Potential Cause: The dosage of Eliapixant directly correlates with the incidence of

dysgeusia.

Troubleshooting:

Review the dosing protocol to ensure it aligns with the established dose-response

relationship for taste-related AEs.

Implement standardized questionnaires to accurately capture the incidence and severity of

taste disturbances.

Consider the potential for drug-drug interactions that may alter Eliapixant's plasma

concentration.

Issue 3: Observing elevated liver enzymes in experimental subjects.

Potential Cause: A case of drug-induced liver injury was reported in the PAGANINI study at

the 150 mg twice-daily dose.

Troubleshooting:

Implement a rigorous liver function monitoring protocol, including regular measurement of

ALT, AST, and bilirubin.

Establish clear stopping rules for liver enzyme elevations based on established clinical

guidelines.

Investigate any concomitant medications that could also contribute to liver toxicity.
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Data Presentation
Table 1: Efficacy of Eliapixant in Refractory Chronic
Cough (PAGANINI Study)

Dose Number of Participants (n)
Change from Baseline in
24-h Cough Count

Placebo 77 -

25 mg twice-daily 75
Statistically significant dose-

response signal detected

75 mg twice-daily 78 27% reduction vs. placebo

150 mg twice-daily 80
Statistically significant dose-

response signal detected

Table 2: Adverse Events in the PAGANINI Study
Adverse Event Placebo (n=77) 25 mg (n=75) 75 mg (n=78) 150 mg (n=80)

Any Adverse

Event
51%

57-65% (range

across doses)

57-65% (range

across doses)

57-65% (range

across doses)

Dysgeusia (Taste

Disturbance)
1% (n=1)

1-16% (range

across doses)

1-16% (range

across doses)

1-16% (range

across doses)

Drug-Induced

Liver Injury
0 0 0

1 case

(moderate)

Discontinuation

due to AEs
-

8% (across all

eliapixant

groups)

8% (across all

eliapixant

groups)

8% (across all

eliapixant

groups)

Experimental Protocols
PAGANINI Study (Phase 2b)

Objective: To evaluate the efficacy and safety of multiple doses of Eliapixant in patients with

refractory chronic cough.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participants: 310 adults with a history of refractory chronic cough for at least one year.

Intervention: Participants were randomized (1:1:1:1) to receive either placebo or Eliapixant
at doses of 25 mg, 75 mg, or 150 mg twice daily for 12 weeks.

Primary Endpoint: Change from baseline in the 24-hour cough count after 12 weeks of

treatment, measured using a 24-hour sound recording device.

Safety Assessments: Monitoring of adverse events, with a focus on taste-related events and

liver function tests.

PUCCINI Study (Phase 2a)
Objective: To assess the efficacy and safety of Eliapixant in patients with diabetic

neuropathic pain.

Design: A placebo-controlled, double-blind, parallel-group, multicenter, proof-of-concept

study.

Participants: Adults with type 1 or type 2 diabetes and a diagnosis of painful distal symmetric

sensorimotor neuropathy for more than six months.

Intervention: Participants were randomized to receive either 150 mg of Eliapixant or a

placebo twice daily for 8 weeks.

Primary Endpoint: Change from baseline in the weekly mean 24-hour average pain intensity

score at week 8.

Outcome: The study did not meet its primary endpoint, with the placebo group showing a

greater reduction in pain scores.

Mandatory Visualizations
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Caption: Eliapixant's mechanism of action as a P2X3 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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